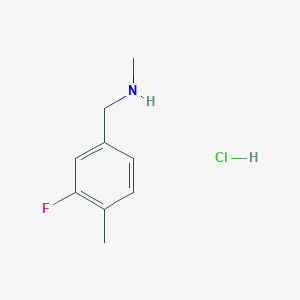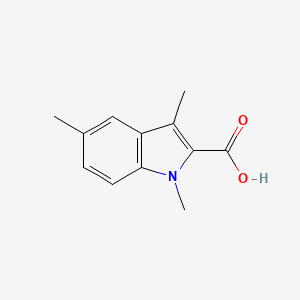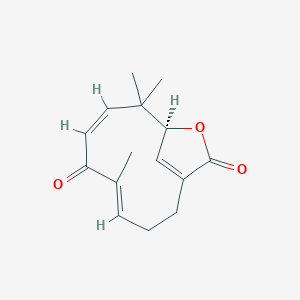![molecular formula C22H18N2O3 B2449081 3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-21-7](/img/structure/B2449081.png)
3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biochemistry. This compound is also known as DMCMO, and its molecular formula is C23H19N2O3.
Scientific Research Applications
Synthesis and Characterization
- Research involves the synthesis and characterization of benzamide derivatives, which are of considerable interest in medicinal chemistry due to their potential to bind nucleotide protein targets. These compounds were evaluated for their biological applications, particularly in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showcasing their relevance in biochemical studies (Saeed et al., 2015).
Luminescence and Material Science
- Some compounds, such as pyridyl substituted benzamides, exhibit aggregation-enhanced emission and multi-stimuli-responsive properties. These features are crucial for applications in material science, particularly in the development of luminescent materials and sensors (Srivastava et al., 2017).
Biotechnological Applications
- In the realm of biotechnology, certain benzamide derivatives have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures. This discovery is significant for enhancing the efficiency and quality of biopharmaceutical manufacturing processes (Aki et al., 2021).
Antiproliferative Activity
- N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been studied for their antiproliferative activity, impacting mTORC1 activity and autophagy in cellular models. Such compounds represent a new class of autophagy modulators with potential anticancer activity (Ai et al., 2017).
properties
IUPAC Name |
3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-12-8-13(2)10-15(9-12)21(25)24-18-11-14(3)19-20(23-18)16-6-4-5-7-17(16)27-22(19)26/h4-11H,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXNJRIGGFCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

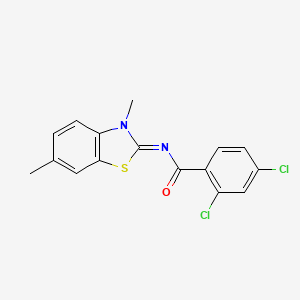
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)
![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)
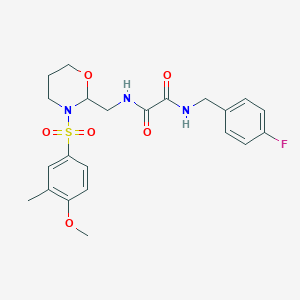
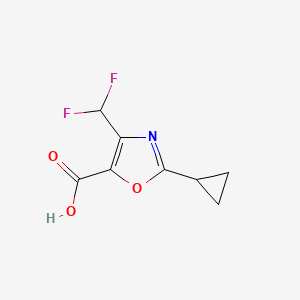
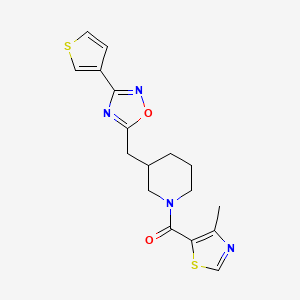
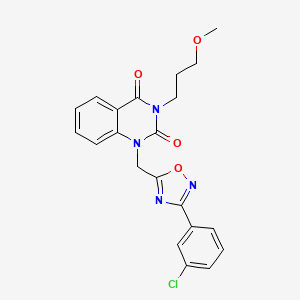
![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)
